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molecular formula C14H20O B8704180 3-(4-tert-Butylphenyl)-2-methylprop-2-en-1-ol CAS No. 117721-78-5

3-(4-tert-Butylphenyl)-2-methylprop-2-en-1-ol

Cat. No. B8704180
M. Wt: 204.31 g/mol
InChI Key: VADDFWORRHVZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04241058

Procedure details

404.5 g of 3-(p-tert.butyl-phenyl)-2-methyl-acrolein are dissolved in 2500 ml of methanol and treated portionwise with 38 g of sodium borohydride while cooling with ice. Subsequently, the mixture is stirred at room temperature for 2.5 hours, poured into 2500 ml of ice-cold 2-N hydrochloric acid and exhaustively extracted with hexane. The combined hexane extracts are washed neutral with water, dried over sodium sulphate and evaporated. Vacuum distillation yields pure 3-(p-tert.butyl-phenyl)-2-methyl-allyl alcohol of boiling point 119° C./0.005 Torr.
Name
3-(p-tert.butyl-phenyl)-2-methyl-acrolein
Quantity
404.5 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([CH3:15])[CH:13]=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]=[C:12]([CH3:15])[CH2:13][OH:14])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
3-(p-tert.butyl-phenyl)-2-methyl-acrolein
Quantity
404.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(C=O)C
Name
Quantity
2500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice
Quantity
2500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Subsequently, the mixture is stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with hexane
WASH
Type
WASH
Details
The combined hexane extracts are washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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